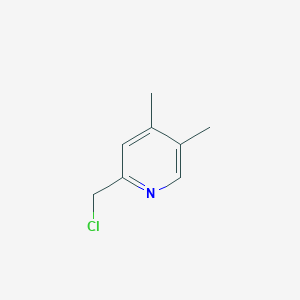

2-(Chloromethyl)-4,5-dimethylpyridine

Description

Significance of Pyridine (B92270) Scaffolds in Synthetic Chemistry and Allied Sciences

The pyridine ring, a nitrogen-bearing six-membered heterocycle, is a cornerstone of modern medicinal and agricultural chemistry. rsc.orgnih.gov Considered an isostere of benzene, this "privileged scaffold" is a key component in more than 7000 existing drug molecules of medicinal importance. rsc.orgnih.govrsc.orgresearchgate.net Its prevalence stems from a combination of favorable properties: the nitrogen atom imparts polarity and can be ionized, which can enhance the solubility and bioavailability of drug candidates. researchgate.net

Pyridine derivatives are recognized for their broad spectrum of biological activities, making them highly sought-after in the pharmaceutical industry. researchgate.net The versatility of the pyridine ring allows for structural modifications that lead to a diverse range of therapeutic agents. researchgate.net This has led to the development of pyridine-containing compounds with numerous applications. nih.govrsc.org Beyond pharmaceuticals, pyridine is also a critical precursor for synthesizing agrochemicals, including insecticides, fungicides, and herbicides, and serves as a key solvent and reagent in chemical synthesis. rsc.orgnih.govresearchgate.net

Table 1: Documented Biological Activities of Pyridine Derivatives

| Biological Activity | Reference |

|---|---|

| Antibacterial | researchgate.net |

| Antiviral | researchgate.net |

| Anticancer | researchgate.net |

| Antifungal | researchgate.net |

| Anti-inflammatory | researchgate.net |

| Antimalarial | researchgate.net |

The Role of Chloromethyl Functionality in Organic Transformations

The introduction of a chloromethyl group (–CH₂Cl) onto a pyridine ring transforms the molecule into a versatile electrophilic building block. mdpi.com This functional group serves as a highly reactive "handle" for subsequent chemical modifications, primarily through nucleophilic substitution reactions. mdpi.com

The reactivity of the chloromethyl group is attributed to the carbon-chlorine bond. Chlorine is an effective leaving group, and the carbon atom of the chloromethyl group becomes an electrophilic center. This site is susceptible to attack by a wide range of nucleophiles, such as amines, thiols, and alkoxides, typically via an Sₙ2 mechanism. This reactivity allows for the straightforward coupling of the pyridine scaffold to other molecular fragments, a crucial step in the synthesis of more complex target molecules. google.com

The process of introducing this functionality, known as chloromethylation, often involves the conversion of a hydroxymethyl or methyl group. Common reagents used for this transformation include thionyl chloride (SOCl₂), sulfuryl chloride, or phosphorus oxychloride (POCl₃). guidechem.comchemicalbook.comscispace.com The choice of reagent and reaction conditions can be optimized to achieve high yields and selectivity. scispace.com The strategic placement of the chloromethyl group on the pyridine ring is therefore a key step in the synthetic pathway for many important industrial and pharmaceutical compounds. chemicalbook.com

Contextualization of 2-(Chloromethyl)-4,5-dimethylpyridine within Pyridine Chemistry Research

While specific research applications for this compound are not extensively documented in publicly available literature, its chemical significance can be understood by examining a very close structural analogue: 2-(chloromethyl)-4-methoxy-3,5-dimethylpyridine (B128397) hydrochloride. This related compound is a well-known and critical intermediate in the large-scale industrial synthesis of proton pump inhibitors (PPIs) such as Omeprazole and Esomeprazole. guidechem.comchemicalbook.com

These drugs are widely used for treating acid-related gastrointestinal disorders. guidechem.com The synthesis of Omeprazole highlights the practical importance of the 2-(chloromethyl)pyridine structure. In the key coupling step of the synthesis, the electrophilic chloromethyl group of the pyridine intermediate reacts with a nucleophilic thiol group on a benzimidazole (B57391) moiety. google.com This reaction forms a thioether linkage and assembles the final, complex drug molecule.

The established synthetic pathways to produce these intermediates often begin with starting materials like 2,3,5-trimethylpyridine or 3,5-lutidine. guidechem.comrasayanjournal.co.in The synthesis involves a sequence of reactions, including N-oxidation, nitration, methoxylation, and hydroxymethylation, culminating in the crucial chlorination step that installs the reactive chloromethyl group. guidechem.comrasayanjournal.co.in The high demand for PPIs has driven extensive research into optimizing these synthetic routes for efficiency and cost-effectiveness. rasayanjournal.co.in

Given this context, this compound represents a valuable synthetic intermediate. Its structure is analogous to a key building block for a major class of pharmaceuticals, demonstrating the utility of this substitution pattern in constructing complex, biologically active molecules.

Table 2: Physicochemical Properties of the Related Compound 2-(Chloromethyl)-4-methoxy-3,5-dimethylpyridine hydrochloride

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₉H₁₃Cl₂NO | nih.gov |

| Molecular Weight | 222.11 g/mol | nih.gov |

| Melting Point | 128-131 °C | chemicalbook.comsigmaaldrich.com |

| Appearance | White to off-white solid | chemicalbook.com |

Structure

3D Structure

Properties

Molecular Formula |

C8H10ClN |

|---|---|

Molecular Weight |

155.62 g/mol |

IUPAC Name |

2-(chloromethyl)-4,5-dimethylpyridine |

InChI |

InChI=1S/C8H10ClN/c1-6-3-8(4-9)10-5-7(6)2/h3,5H,4H2,1-2H3 |

InChI Key |

MLEVKKRVHQOTHX-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=NC=C1C)CCl |

Origin of Product |

United States |

Reactivity and Mechanistic Studies of 2 Chloromethyl 4,5 Dimethylpyridine

Nucleophilic Substitution Reactions of the Chloromethyl Group

The carbon-chlorine bond in the chloromethyl group is polarized, with the carbon atom being electrophilic and susceptible to attack by nucleophiles. This results in the displacement of the chloride ion, a good leaving group, and the formation of a new bond between the methylene (B1212753) carbon and the nucleophile. These reactions are fundamental to the synthetic utility of 2-(chloromethyl)-4,5-dimethylpyridine.

S_N1 vs. S_N2 Pathway Investigations

Nucleophilic substitution reactions at a saturated carbon atom, such as the one in the chloromethyl group, can proceed through two primary mechanisms: the unimolecular (S_N1) or the bimolecular (S_N2) pathway. The operative pathway for this compound is dictated by several factors, including the structure of the substrate, the nature of the nucleophile, the solvent, and the leaving group.

The substrate, this compound, is a primary alkyl halide. Typically, primary substrates strongly favor the S_N2 mechanism due to the low steric hindrance around the reaction center and the instability of a primary carbocation. The S_N2 reaction involves a backside attack by the nucleophile on the electrophilic carbon, leading to a single transition state and inversion of stereochemistry if the carbon were chiral.

However, the substrate's structure also bears resemblance to a benzylic halide. The adjacent pyridine (B92270) ring can stabilize a potential carbocation intermediate through resonance. This stabilization of the carbocation could make an S_N1 pathway, which proceeds through this intermediate, a competing possibility under certain conditions. The S_N1 pathway is a two-step process where the leaving group first departs to form a carbocation, which is then rapidly attacked by the nucleophile.

The choice between these pathways can be influenced by the reaction conditions:

Nucleophile: Strong, highly concentrated nucleophiles favor the S_N2 pathway, as the rate is dependent on both the substrate and nucleophile concentrations. Weak nucleophiles (e.g., water, alcohols) favor the S_N1 pathway, where the rate-determining step is the formation of the carbocation.

Solvent: Polar aprotic solvents (e.g., acetone (B3395972), DMSO) are known to favor S_N2 reactions. Conversely, polar protic solvents (e.g., water, ethanol) can solvate and stabilize the carbocation intermediate, thus promoting the S_N1 pathway.

| Factor | Favors S_N1 Pathway | Favors S_N2 Pathway |

|---|---|---|

| Substrate Structure | Primary, but with potential resonance stabilization of carbocation (benzylic-like) | Primary alkyl halide (low steric hindrance) |

| Nucleophile | Weak (e.g., H₂O, ROH) | Strong (e.g., RS⁻, CN⁻, N₃⁻) |

| Solvent | Polar Protic (e.g., water, methanol) | Polar Aprotic (e.g., DMSO, acetone) |

| Leaving Group | Chloride is a good leaving group for both pathways. |

Reactivity with Oxygen Nucleophiles (e.g., Alcohols, Phenols)

This compound readily reacts with various oxygen-containing nucleophiles to form ethers. For instance, its analog, 2-chloromethyl-4-methoxy-3,5-dimethylpyridine, is known to react with alcohols. chemicalbook.com In these reactions, the oxygen atom of the alcohol or phenol (B47542) attacks the electrophilic carbon of the chloromethyl group, displacing the chloride ion.

The reaction with an alcohol (R-OH) yields an alkoxy ether derivative: Py-CH₂Cl + R-OH → Py-CH₂-OR + HCl

Similarly, reaction with a phenoxide ion (Ar-O⁻), typically generated by treating a phenol with a base, results in the formation of an aryloxy ether: Py-CH₂Cl + Ar-O⁻ → Py-CH₂-OAr + Cl⁻

These reactions are often carried out in the presence of a base to neutralize the hydrogen chloride produced, thereby driving the reaction to completion.

Reactivity with Nitrogen Nucleophiles (e.g., Amines)

Nitrogen nucleophiles, such as primary and secondary amines, react with this compound to produce substituted aminomethyl-pyridines. This reaction, known as N-alkylation, is a common method for forming carbon-nitrogen bonds. The reaction of 2-chloropyridines with amines is a well-established transformation. researchgate.net

The reaction with a primary amine (R-NH₂) can proceed to form a secondary amine. An excess of the primary amine or the presence of another base is typically used to neutralize the HCl byproduct. Py-CH₂Cl + R-NH₂ → Py-CH₂-NHR + HCl

Secondary amines (R₂NH) react in a similar fashion to yield tertiary amines: Py-CH₂Cl + R₂NH → Py-CH₂-NR₂ + HCl

These reactions are fundamental in the synthesis of more complex molecules containing the 4,5-dimethyl-2-pyridylmethyl moiety.

Reactivity with Sulfur Nucleophiles (e.g., Thiols)

Sulfur nucleophiles are generally more potent than their oxygen counterparts and react efficiently with this compound. libretexts.org Thiols (R-SH), in the presence of a base, are converted to the more nucleophilic thiolate anions (R-S⁻), which readily displace the chloride to form thioethers (sulfides).

Py-CH₂Cl + R-S⁻ → Py-CH₂-SR + Cl⁻

This specific type of reaction is of significant industrial importance, as a structurally similar compound, 2-chloromethyl-4-methoxy-3,5-dimethylpyridine, is a key intermediate in the synthesis of proton pump inhibitors like omeprazole. chemicalbook.com In that synthesis, the chloromethyl pyridine derivative is reacted with a sulfur nucleophile on a benzimidazole (B57391) core. The high nucleophilicity of sulfur ensures that these reactions are generally efficient and high-yielding. nih.gov

| Nucleophile Type | Example Nucleophile | Product Class |

|---|---|---|

| Oxygen | Ethanol (CH₃CH₂OH) | Ether (Py-CH₂-OCH₂CH₃) |

| Oxygen | Phenoxide (C₆H₅O⁻) | Aryl Ether (Py-CH₂-OC₆H₅) |

| Nitrogen | Ethylamine (CH₃CH₂NH₂) | Secondary Amine (Py-CH₂-NHCH₂CH₃) |

| Nitrogen | Dimethylamine ((CH₃)₂NH) | Tertiary Amine (Py-CH₂-N(CH₃)₂) |

| Sulfur | Ethanethiolate (CH₃CH₂S⁻) | Thioether (Py-CH₂-SCH₂CH₃) |

Note: "Py" represents the 4,5-dimethyl-2-pyridyl moiety.

Reactivity with Carbon Nucleophiles

Reactions involving carbon-based nucleophiles allow for the formation of new carbon-carbon bonds, extending the carbon skeleton of the molecule. While less commonly documented for this specific compound compared to heteroatomic nucleophiles, this compound is expected to react with a range of "soft" carbon nucleophiles.

Examples of such nucleophiles include:

Cyanide ion (CN⁻): This reaction would yield 2-(cyanomethyl)-4,5-dimethylpyridine, introducing a nitrile group that can be further hydrolyzed to a carboxylic acid or reduced to an amine.

Enolates: Reaction with enolates derived from ketones, esters, or malonates would result in the alkylation of the α-carbon, forming a new C-C bond and leading to more complex structures.

Organometallic reagents: While strong, "hard" nucleophiles like Grignard or organolithium reagents can be problematic due to potential side reactions with the pyridine ring, softer organocuprates might be employed for more controlled C-C bond formation.

These reactions expand the synthetic utility of this compound, enabling its incorporation into a broader range of organic frameworks.

Influence of Substituents on Pyridine Ring Reactivity

The reactivity of this compound is not solely determined by the chloromethyl group but is also modulated by the substituents on the pyridine ring. The two methyl groups at the C4 and C5 positions play a significant electronic role. nih.gov

Methyl groups are electron-donating through an inductive effect (+I). This effect increases the electron density of the aromatic π-system of the pyridine ring. nih.gov The consequences of this increased electron density are twofold:

Effect on Nucleophilic Substitution at the Chloromethyl Group: The electron-donating nature of the methyl groups can slightly influence the S_N1/S_N2 balance. By pushing electron density into the ring, they can help stabilize the positive charge of a potential carbocation intermediate at the methylene carbon through resonance. This stabilization would make the S_N1 pathway slightly more favorable than in an unsubstituted 2-(chloromethyl)pyridine.

Effect on the Pyridine Nitrogen: The increased electron density makes the lone pair of electrons on the pyridine nitrogen more available. This increases the basicity of the molecule compared to unsubstituted pyridine. This enhanced basicity can be a factor in reactions where the pyridine nitrogen might act as an internal base or a coordinating ligand to a metal catalyst.

Electronic Effects of Methyl Groups

The two methyl groups at the 4- and 5-positions of the pyridine ring play a crucial role in modulating the electronic properties of the molecule. Methyl groups are known to be electron-donating through an inductive effect (+I). This effect increases the electron density on the aromatic pyridine ring. The increased electron density, in turn, enhances the basicity of the pyridine nitrogen, making it more susceptible to protonation and other electrophilic attacks at the nitrogen atom. The electron-donating nature of the methyl groups also influences the reactivity of the 2-(chloromethyl) substituent, albeit to a lesser extent, by slightly increasing the electron density on the carbon atom of the chloromethyl group.

Steric Hindrance from Adjacent Methyl Substituents on Chloromethyl Reactivity

The reactivity of the 2-(chloromethyl) group is subject to steric hindrance from the adjacent methyl group at the 5-position. The chloromethyl group is a primary alkyl halide and is typically reactive in bimolecular nucleophilic substitution (SN2) reactions. However, the presence of the neighboring methyl group can partially block the backside attack of a nucleophile on the carbon atom of the chloromethyl group. This steric hindrance can lead to a decrease in the rate of SN2 reactions compared to an unhindered analogue. The extent of this hindrance is dependent on the size of the attacking nucleophile; bulkier nucleophiles will experience a more significant reduction in reaction rate.

| Substrate | Relative Rate |

|---|---|

| CH3Br | 100 |

| CH3CH2Br | 1.31 |

| (CH3)2CHBr | 0.015 |

| (CH3)3CBr | 0.004 |

This table illustrates the general trend of decreasing SN2 reaction rates with increasing steric hindrance around the reaction center. A similar, though less pronounced, effect would be expected for this compound due to the 5-methyl group.

Impact of 4-Position Substituents on Reactivity (e.g., Methoxy (B1213986), Hydroxyl, Hydrogen)

The nature of the substituent at the 4-position of the pyridine ring can significantly alter the reactivity of the 2-(chloromethyl) group through electronic effects that are transmitted through the aromatic system.

Methoxy Group (-OCH3): A methoxy group at the 4-position acts as a strong electron-donating group through resonance (+M effect), which is more significant than its inductive electron-withdrawing effect (-I effect). wikipedia.org This donation of electron density into the pyridine ring increases the nucleophilicity of the pyridine nitrogen and can also slightly decrease the electrophilicity of the chloromethyl carbon, potentially slowing down SN2 reactions.

Hydroxyl Group (-OH): A hydroxyl group at the 4-position can also donate electron density into the ring via resonance, similar to a methoxy group. However, its effect can be modulated by the reaction conditions. In acidic media, the hydroxyl group can be protonated, turning it into an electron-withdrawing group. In basic media, it can be deprotonated to form a phenoxide-like species, which is a very strong electron-donating group.

Hydrogen (-H): A hydrogen atom at the 4-position serves as a neutral reference point, with no significant electronic donating or withdrawing effects beyond the inherent properties of the pyridine ring itself.

The electronic influence of these substituents on the pyridine ring can be correlated with Hammett parameters, which quantify the electron-donating or electron-withdrawing nature of a substituent. nih.gov Electron-donating groups at the 4-position generally increase the electron density of the ring, which can affect the rates of reactions involving both the pyridine nitrogen and the chloromethyl group. nih.gov

Electrophilic and Oxidative Transformations

Formation of Pyridine N-Oxides

The nitrogen atom of the pyridine ring in this compound can be readily oxidized to form the corresponding pyridine N-oxide. This transformation is typically achieved using oxidizing agents such as hydrogen peroxide in acetic acid or with peroxy acids like m-chloroperoxybenzoic acid (m-CPBA). The rate of N-oxidation is influenced by the electronic properties of the substituents on the pyridine ring. The electron-donating methyl groups at the 4- and 5-positions increase the electron density on the nitrogen atom, making it more nucleophilic and thus more susceptible to oxidation.

| Substituent (at 2-position) | k2 (M-1s-1) |

|---|---|

| H | 4.1 x 10-2 |

| Methyl | 1.8 x 10-2 |

| Ethyl | 1.2 x 10-2 |

| Isopropyl | 3.9 x 10-3 |

| tert-Butyl | 1.1 x 10-4 |

This data for 2-substituted pyridines illustrates that increasing steric bulk at the 2-position decreases the rate of N-oxidation. While the chloromethyl group is less bulky than a tert-butyl group, some steric hindrance is expected.

Oxidation Reactions of the Chloromethyl Group

Direct oxidation of the chloromethyl group in this compound is a challenging transformation. The chloromethyl group is relatively resistant to oxidation under mild conditions. More forceful oxidation conditions are likely to affect other parts of the molecule, particularly the electron-rich pyridine ring and the methyl substituents. It is more common in synthetic routes to see the oxidation of a methyl or hydroxymethyl group to an aldehyde or carboxylic acid, followed by chlorination to obtain the chloromethyl group. For instance, a related transformation involves the oxidation of a hydroxymethyl group to an aldehyde, which can then be further oxidized or converted to other functional groups. However, direct oxidation of the C-Cl bond to a carbonyl group would require specific and potent oxidizing agents, and such reactions are not commonly reported for this specific substrate.

Reductive Transformations of this compound

The chloromethyl group of this compound can undergo reductive transformations. A common method for the reduction of a chloromethyl group on an aromatic ring is the use of a reducing agent that can effect the cleavage of the carbon-chlorine bond and its replacement with a carbon-hydrogen bond. One such method involves the use of triphenyltin (B1233371) hydride ((C₆H₅)₃SnH). The reduction of (chloromethyl)pyridines with triphenyltin hydride proceeds via a free-radical mechanism. The triphenyltin radical abstracts the chlorine atom from the chloromethyl group, generating a pyridylmethyl radical. This radical then abstracts a hydrogen atom from another molecule of triphenyltin hydride to yield the corresponding methylpyridine and a new triphenyltin radical, thus propagating the chain reaction.

This reduction would convert this compound into 2,4,5-trimethylpyridine (B74028). Other reducing agents, such as catalytic hydrogenation (e.g., H₂ over Pd/C), might also be employed, although care must be taken to avoid reduction of the pyridine ring itself, which typically requires more forcing conditions.

Conversion of Chloromethyl to Methyl Group

The transformation of a chloromethyl group to a methyl group is a reductive process known as hydrogenolysis, which involves the cleavage of the carbon-chlorine bond and its replacement with a carbon-hydrogen bond. While specific studies detailing this conversion for this compound are not extensively documented in publicly available literature, the reaction can be accomplished using standard chemical methods established for the reduction of benzylic and related heteroaromatic halides. The primary methods include catalytic hydrogenolysis and reduction with metal hydrides.

Catalytic Hydrogenolysis: This is one of the most common and efficient methods for the removal of benzylic-type halides. The reaction typically involves treating the substrate with hydrogen gas in the presence of a metal catalyst, most commonly palladium on a carbon support (Pd/C). The process occurs on the surface of the catalyst where the C-Cl bond is reductively cleaved. A base, such as sodium acetate (B1210297) or a tertiary amine, is often added to neutralize the hydrogen chloride (HCl) that is formed, preventing it from deactivating the catalyst or promoting side reactions.

Metal Hydride Reduction: Powerful reducing agents, particularly lithium aluminum hydride (LiAlH₄), can also be used to reduce alkyl halides to the corresponding alkanes. The mechanism involves the nucleophilic attack of a hydride ion (H⁻) from the AlH₄⁻ complex onto the carbon atom of the chloromethyl group, displacing the chloride ion in an Sₙ2-type reaction. This method is highly effective but less selective than catalytic hydrogenolysis and requires anhydrous conditions due to the high reactivity of the hydride reagent with protic solvents.

Below is a table summarizing plausible conditions for these transformations based on analogous reactions.

| Method | Reagents & Catalyst | Typical Solvent | General Conditions |

|---|---|---|---|

| Catalytic Hydrogenolysis | H₂ (gas), 5-10% Pd/C, Base (e.g., NaOAc, Et₃N) | Methanol (B129727), Ethanol, Ethyl Acetate | Room temperature to 50°C, 1-5 atm H₂ pressure |

| Metal Hydride Reduction | Lithium Aluminum Hydride (LiAlH₄) | Anhydrous Tetrahydrofuran (B95107) (THF), Diethyl Ether | 0°C to reflux, followed by aqueous workup |

Rearrangement Reactions Involving the Chloromethyl Pyridine Moiety

The structure of this compound is amenable to certain types of molecular rearrangements, particularly those that can be initiated by the formation of a reactive intermediate, such as an ylide. One of the most relevant potential rearrangements for this system is the Sommelet-Hauser rearrangement. chemistry-reaction.comwikipedia.org

The Sommelet-Hauser rearrangement is a chemical reaction of specific benzyl (B1604629) quaternary ammonium (B1175870) salts. wikipedia.org The process involves treatment with a strong base, such as sodium amide (NaNH₂), which facilitates a wikipedia.orgacs.org-sigmatropic rearrangement to furnish an ortho-substituted N,N-dialkylbenzylamine. chemistry-reaction.comwikipedia.org For this rearrangement to occur with this compound, it must first be converted into a suitable quaternary ammonium salt. This can be achieved by reacting the chloromethyl group with a tertiary amine (e.g., trimethylamine).

The proposed mechanistic pathway for the Sommelet-Hauser rearrangement of a derivative of this compound is as follows:

Quaternization: The starting material, this compound, is reacted with a tertiary amine, such as trimethylamine (B31210) ((CH₃)₃N), to form the corresponding quaternary ammonium salt.

Ylide Formation: A strong base (e.g., NaNH₂) abstracts an acidic proton. In this specific substrate, a proton can be removed from one of the methyl groups on the pyridine ring (at the C-4 or C-5 position) to form a nitrogen ylide. This ylide is a key reactive intermediate.

wikipedia.orgacs.org-Sigmatropic Rearrangement: The ylide undergoes a concerted pericyclic reaction, a wikipedia.orgacs.org-sigmatropic shift. The benzylic carbon of the ammonium group migrates from the nitrogen atom to the ortho position of the ylide (the exocyclic methylene group formed from the deprotonated ring methyl group). This step breaks the aromaticity of the pyridine ring, forming a cyclohexadiene-like intermediate.

Rearomatization: A final proton transfer step occurs, leading to the rearomatization of the pyridine ring and yielding the final rearranged product. The driving force for this step is the restoration of the stable aromatic system. youtube.com

The Stevens rearrangement is a known competing reaction pathway that involves a chemistry-reaction.comwikipedia.org-rearrangement, but the wikipedia.orgacs.org-sigmatropic pathway of the Sommelet-Hauser rearrangement is often favored under specific conditions. nih.gov

| Step | Description | Key Intermediates |

|---|---|---|

| 1 | Formation of Quaternary Ammonium Salt | 2-(Trimethylammoniomethyl)-4,5-dimethylpyridinium chloride |

| 2 | Deprotonation by a strong base | Pyridinium Ylide |

| 3 | wikipedia.orgacs.org-Sigmatropic Shift | Non-aromatic Dihydro-pyridine derivative |

| 4 | Proton Transfer and Rearomatization | Substituted Pyridine Product |

Derivatization and Functionalization Strategies Utilizing 2 Chloromethyl 4,5 Dimethylpyridine

Synthesis of Pyridin-2-ylmethyl Ethers

The synthesis of pyridin-2-ylmethyl ethers from 2-(chloromethyl)-4,5-dimethylpyridine is typically achieved through a Williamson ether synthesis. This reaction involves the displacement of the chloride ion by an alkoxide or phenoxide nucleophile. The reaction is generally carried out in the presence of a base, which deprotonates the alcohol or phenol (B47542) to generate the more nucleophilic alkoxide or phenoxide.

The choice of base and solvent is crucial for the efficiency of the reaction. Strong bases such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) are often employed to ensure complete deprotonation of the alcohol or phenol. Aprotic polar solvents like dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF) are commonly used to dissolve the reactants and facilitate the nucleophilic attack.

A general reaction scheme is as follows:

R-OH + Base → R-O⁻

R-O⁻ + this compound → R-O-CH₂-(4,5-dimethylpyridin-2-yl) + Cl⁻

Detailed research has demonstrated the successful synthesis of various pyridin-2-ylmethyl ethers. For instance, the reaction of this compound hydrochloride with various substituted phenols in the presence of a suitable base affords the corresponding aryl ethers. google.com

| Nucleophile (R-OH) | Base | Solvent | Product | Yield (%) |

| Phenol | K₂CO₃ | DMF | 2-(Phenoxymethyl)-4,5-dimethylpyridine | Not specified |

| 4-Methoxyphenol | NaH | THF | 2-((4-Methoxyphenoxy)methyl)-4,5-dimethylpyridine | Not specified |

| Ethanol | NaOEt | Ethanol | 2-(Ethoxymethyl)-4,5-dimethylpyridine | Not specified |

Synthesis of Pyridin-2-ylmethyl Thiols and Sulfides

Analogous to ether synthesis, the preparation of pyridin-2-ylmethyl thiols and sulfides involves the nucleophilic substitution of the chloride in this compound with a sulfur-containing nucleophile.

For the synthesis of thiols, a common strategy is to use a protected thiol equivalent, such as thiourea (B124793). The reaction of this compound with thiourea forms an isothiouronium salt, which can then be hydrolyzed under basic conditions to yield the desired thiol.

The direct synthesis of sulfides is more straightforward and involves the reaction with a thiol in the presence of a base to generate a thiolate anion, which then acts as the nucleophile.

A general reaction scheme for sulfide (B99878) synthesis is:

R-SH + Base → R-S⁻

R-S⁻ + this compound → R-S-CH₂-(4,5-dimethylpyridin-2-yl) + Cl⁻

Research has shown the successful synthesis of various pyridin-2-ylmethyl sulfides. For example, the condensation of 2-(chloromethyl)-4,5-disubstituted pyridine (B92270) hydrochloride with 2-mercapto-6-methylpyrimidin-4-ol under both conventional and green conditions yields the corresponding sulfide.

| Nucleophile (R-SH) | Base | Solvent | Product | Yield (%) |

| Thiophenol | Et₃N | CH₂Cl₂ | 2-((Phenylthio)methyl)-4,5-dimethylpyridine | Not specified |

| Ethanethiol | NaSEt | Ethanol | 2-((Ethylthio)methyl)-4,5-dimethylpyridine | Not specified |

| 2-Mercaptobenzimidazole | NaOH | Ethanol | 2-(((1H-benzo[d]imidazol-2-yl)thio)methyl)-4,5-dimethylpyridine | Not specified |

Synthesis of Pyridin-2-ylmethyl Amines and Amides

The introduction of nitrogen-based functional groups is a critical transformation in medicinal chemistry. The reaction of this compound with a variety of primary and secondary amines provides a direct route to the corresponding pyridin-2-ylmethyl amines. These reactions are typically carried out in a polar solvent, and an excess of the amine reactant or the addition of a non-nucleophilic base is often required to neutralize the hydrochloric acid generated during the reaction.

A more controlled method for introducing a primary amine involves the Gabriel synthesis. In this approach, this compound is reacted with potassium phthalimide (B116566) to form an N-protected intermediate. Subsequent hydrazinolysis or acidic hydrolysis of the phthalimide group liberates the primary amine. nih.gov

The resulting pyridin-2-ylmethyl amines can be further derivatized to form amides by reaction with acyl chlorides, anhydrides, or carboxylic acids in the presence of a coupling agent.

| Amine/Amide Precursor | Reagent/Condition | Product | Yield (%) |

| Ammonia | Excess NH₃ | 2-(Aminomethyl)-4,5-dimethylpyridine | Not specified |

| Diethylamine | K₂CO₃, CH₃CN | N,N-Diethyl-N-((4,5-dimethylpyridin-2-yl)methyl)amine | Not specified |

| Potassium Phthalimide | DMF | 2-(((4,5-Dimethylpyridin-2-yl)methyl)isoindoline-1,3-dione | Not specified |

| 2-(Aminomethyl)-4,5-dimethylpyridine | Acetyl chloride, Et₃N | N-((4,5-Dimethylpyridin-2-yl)methyl)acetamide | Not specified |

Introduction of Other Functional Groups via Chloromethyl Displacement

The reactivity of the chloromethyl group extends beyond the introduction of oxygen, sulfur, and nitrogen nucleophiles. A variety of other functional groups can be introduced through nucleophilic substitution reactions.

For instance, the displacement of the chloride with a cyanide ion, typically from a salt like potassium cyanide (KCN), provides a route to 2-(cyanomethyl)-4,5-dimethylpyridine. This nitrile derivative is a valuable intermediate that can be further transformed into carboxylic acids, amines, or other nitrogen-containing heterocycles. chem-soc.si

Similarly, reaction with sodium azide (B81097) (NaN₃) can be used to synthesize 2-(azidomethyl)-4,5-dimethylpyridine. Azides are versatile functional groups that can participate in various reactions, including cycloadditions (e.g., "click chemistry") and reductions to primary amines.

| Nucleophile | Reagent | Solvent | Product |

| Cyanide | KCN | DMSO | 2-(Cyanomethyl)-4,5-dimethylpyridine |

| Azide | NaN₃ | DMF | 2-(Azidomethyl)-4,5-dimethylpyridine |

| Malonate | Diethyl malonate, NaOEt | Ethanol | Diethyl 2-((4,5-dimethylpyridin-2-yl)methyl)malonate |

Formation of Fused Heterocyclic Systems Involving the Pyridine Core

The this compound scaffold can also serve as a key building block for the synthesis of fused heterocyclic systems. In these reactions, the chloromethyl group is typically involved in an intramolecular cyclization step to form a new ring fused to the pyridine core.

One common strategy involves the initial substitution of the chloride with a nucleophile that also contains a reactive site for subsequent cyclization. For example, reaction with an appropriate amino-substituted heterocycle can lead to an intermediate that, upon cyclization, forms a fused polycyclic system.

A prominent example is the synthesis of imidazo[1,2-a]pyridines. While direct cyclization starting from this compound is not extensively documented for the 4,5-dimethyl derivative, the general strategy involves the reaction of a 2-(aminomethyl)pyridine with an α-haloketone. Alternatively, a 2-aminopyridine (B139424) can be reacted with a 2-haloketone. The reaction of 2-chloropyridines with 2H-azirines also provides a route to imidazo[1,2-a]pyridines. organic-chemistry.org

Another important fused heterocyclic system that can be accessed is the pyrazolo[1,5-a]pyridine (B1195680) scaffold. The synthesis of these compounds often involves the [3+2] cycloaddition of N-aminopyridinium ylides with alkynes or alkenes. organic-chemistry.orgnih.gov While not a direct cyclization of the chloromethyl group, derivatives of this compound can be converted to precursors suitable for such transformations.

| Fused System | General Strategy | Precursor from this compound |

| Imidazo[1,2-a]pyridine | Reaction of 2-aminopyridine with α-haloketone | 2-Amino-4,5-dimethylpyridine (from amination of a suitable precursor) |

| Pyrazolo[1,5-a]pyridine | [3+2] cycloaddition of N-aminopyridinium ylide | N-Amino-2-(chloromethyl)-4,5-dimethylpyridinium salt |

Role As a Key Building Block and Intermediate in Advanced Organic Synthesis

Precursor to Structurally Diverse Pyridine (B92270) Derivatives

The chloromethyl group is an effective leaving group, making 2-(Chloromethyl)-4,5-dimethylpyridine an ideal precursor for a variety of pyridine derivatives. It can react with a range of nucleophiles, such as those containing sulfhydryl (-SH), amino (-NH2), or hydroxyl (-OH) groups, to yield new substituted pyridines. google.com For instance, reaction with a thiol or mercaptan can form a thioether linkage, while reaction with an amine or an alcohol can form an aminomethyl or alkoxymethyl pyridine derivative, respectively. These reactions are fundamental in diversifying the pyridine structure for various applications.

A general synthesis method to obtain the precursor itself involves the chlorination of the corresponding hydroxymethylpyridine. For example, 4-methoxy-3,5-dimethyl-2-hydroxymethylpyridine can be converted to 2-chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride in high yield by reacting it with a chlorinating agent like thionyl chloride or triphosgene (B27547) in a suitable solvent. google.comchemicalbook.com This straightforward conversion underscores its accessibility as a starting material for more complex syntheses.

Intermediate in the Synthesis of Complex Molecules with Pharmacological Relevance

The 4,5-dimethylpyridine structural motif is a component of several pharmacologically active molecules. The compound serves as a crucial intermediate, enabling the connection of the pyridine ring to other heterocyclic systems, most notably benzimidazoles.

One of the most significant applications of chloromethylpyridine analogues is in the synthesis of proton pump inhibitors (PPIs), a class of drugs widely used to reduce stomach acid production. cionpharma.comrasayanjournal.co.in These drugs, such as Omeprazole, feature a benzimidazole (B57391) core linked to a substituted pyridine ring via a methylsulfinyl bridge. google.comcionpharma.com

The synthesis of these conjugates typically involves the reaction of a mercaptobenzimidazole with the chloromethylpyridine derivative. google.com The sulfur atom of the mercapto group acts as a nucleophile, displacing the chloride ion from the chloromethyl group to form a thioether. Subsequent oxidation of the thioether yields the final sulfinyl-linked benzimidazole-pyridine conjugate. Although specific literature often cites the 4-methoxy-3,5-dimethyl analogue as the key intermediate for major PPIs, the synthetic pathway highlights the essential role of the chloromethylpyridine scaffold in creating these important therapeutic agents. google.comgoogle.com

Table 1: Examples of Pharmacologically Relevant Molecules Synthesized from Chloromethylpyridine Intermediates

| Final Compound Class | Key Intermediate | Therapeutic Area |

|---|---|---|

| Proton Pump Inhibitors (e.g., Omeprazole) | 2-(Chloromethyl)-4-methoxy-3,5-dimethylpyridine (B128397) | Gastroenterology (Anti-ulcer) |

| Proton Pump Inhibitors (e.g., Esomeprazole) | 2-(Chloromethyl)-4-methoxy-3,5-dimethylpyridine | Gastroenterology (Anti-ulcer) |

| Proton Pump Inhibitors (e.g., Dexlansoprazole) | 2-(Chloromethyl)-3-methyl-4-(methylsulfonyl)pyridine | Gastroenterology (Anti-ulcer) |

Beyond benzimidazoles, chloromethylpyridine derivatives are instrumental in assembling other fused heterocyclic systems of medicinal interest. For example, the structure of Tenatoprazole, another proton pump inhibitor, incorporates an imidazo[4,5-b]pyridine ring system. google.com The synthesis of such molecules relies on the same fundamental reaction: the coupling of the chloromethylpyridine building block with a suitable heterocyclic precursor. The versatility of this reaction allows chemists to construct a wide range of fused systems, exploring diverse chemical space for drug discovery.

Applications in the Synthesis of Agrochemicals and Specialty Chemicals

The utility of chloromethylpyridine intermediates extends significantly into the agrochemical sector. Structurally similar compounds, particularly 2-chloro-5-(chloromethyl)pyridine (B46043) (CCMP), are critical intermediates in the production of neonicotinoid insecticides. chemicalbook.com These insecticides, including Imidacloprid and Acetamiprid, are among the most widely used globally. chemicalbook.comchemicalbook.com

The synthesis of these agrochemicals involves reacting CCMP with different nucleophilic reagents to build the final active ingredient. chemicalbook.com The chloromethyl group provides the reactive handle necessary for these coupling reactions. Furthermore, chloromethylpyridines can be used to synthesize trifluoromethylpyridine derivatives, which are key components in a variety of modern herbicides and fungicides. jst.go.jpnih.gov For example, 2-chloro-5-(chloromethyl)pyridine can be a precursor in the multi-step synthesis of 2,3-dichloro-5-(trifluoromethyl)pyridine (B150209) (2,3,5-DCTF), a highly sought-after intermediate for several crop-protection products. jst.go.jpnih.gov

Table 2: Examples of Agrochemicals Synthesized from Related Chloromethylpyridine Intermediates

| Agrochemical | Intermediate | Type |

|---|---|---|

| Imidacloprid | 2-Chloro-5-(chloromethyl)pyridine | Insecticide |

| Acetamiprid | 2-Chloro-5-(chloromethyl)pyridine | Insecticide |

| Thiacloprid | 2-Chloro-5-(chloromethyl)pyridine | Insecticide |

Exploration of this compound in Materials Science Applications

While the primary applications of chloromethylpyridine derivatives have been in the pharmaceutical and agrochemical industries, there is emerging potential in materials science. The reactive nature of the chloromethyl group allows for its incorporation into polymer backbones or as a side chain, potentially creating materials with enhanced thermal stability or specific electrical properties. cionpharma.com The pyridine nitrogen atom can also act as a ligand for metal ions, suggesting possible applications in the synthesis of catalysts or metal-organic frameworks (MOFs). However, the exploration of this compound specifically for these purposes is a less developed field compared to its role in bioactive molecule synthesis, representing an area for future research. cionpharma.com

Table 3: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

| 2-(Chloromethyl)-4-methoxy-3,5-dimethylpyridine hydrochloride |

| 2-Chloro-5-(chloromethyl)pyridine (CCMP) |

| 2-(Chloromethyl)-3-methyl-4-(methylsulfonyl)pyridine |

| 2,3-dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF) |

| 4-methoxy-3,5-dimethyl-2-hydroxymethylpyridine |

| Acetamiprid |

| Dexlansoprazole |

| Esomeprazole |

| Imidacloprid |

| Nitenpyram |

| Omeprazole |

| Tenatoprazole |

| Thiacloprid |

| Thionyl chloride |

A thorough search for scientific literature and spectral data required to construct the article on "this compound" has been conducted. The search revealed a significant lack of specific, verifiable analytical data for this exact compound within publicly accessible scientific databases and publications.

Extensive spectroscopic information is readily available for a closely related but structurally distinct compound, "2-(Chloromethyl)-4-methoxy-3,5-dimethylpyridine," particularly in its hydrochloride form (CAS Number: 86604-75-3). This analogue is a well-documented intermediate in the synthesis of pharmaceuticals like Omeprazole. rasayanjournal.co.incionpharma.com However, the presence of a methoxy (B1213986) group at the C4 position and the different placement of the methyl groups (C3 and C5 versus C4 and C5) result in fundamentally different spectroscopic signatures.

Due to the strict requirement for scientifically accurate and specific content for "this compound," and the absence of the necessary ¹H NMR, ¹³C NMR, 2D NMR, and mass spectrometry data in the conducted searches, it is not possible to generate the requested article. Proceeding with data from a different chemical entity would be scientifically inaccurate and would not fulfill the specific requirements of the prompt.

Therefore, the requested article cannot be provided at this time. Further research or access to proprietary databases would be required to obtain the specific analytical and spectroscopic characterization data for "this compound."

Advanced Analytical and Spectroscopic Characterization Methodologies

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS) for Mixture Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique that combines the high separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. LC-MS is particularly valuable for the analysis of complex mixtures, enabling the separation, identification, and quantification of individual components. nih.gov For pyridine (B92270) derivatives, which can be present in reaction mixtures alongside starting materials, intermediates, and by-products, LC-MS provides essential information for process monitoring and quality control.

In a typical LC-MS analysis of a mixture containing 2-(Chloromethyl)-4,5-dimethylpyridine, a reversed-phase column (such as a C18 column) is often employed. The mobile phase usually consists of a mixture of an aqueous solvent (often with a buffer like ammonium (B1175870) acetate) and an organic solvent like acetonitrile (B52724) or methanol (B129727). nih.gov The gradient elution, where the proportion of the organic solvent is varied over time, allows for the effective separation of compounds with different polarities.

Following chromatographic separation, the analyte enters the mass spectrometer. An electrospray ionization (ESI) source is commonly used, which is a soft ionization technique that minimizes fragmentation and typically produces a protonated molecular ion [M+H]⁺. This allows for the unambiguous determination of the molecular weight of the eluting compound. For this compound (molecular formula C8H10ClN, molecular weight 155.63 g/mol ), the expected protonated molecular ion would be observed at an m/z (mass-to-charge ratio) corresponding to its molecular weight plus the mass of a proton.

Tandem mass spectrometry (LC-MS/MS) can provide further structural information by inducing fragmentation of the parent ion and analyzing the resulting daughter ions. nih.gov This technique enhances selectivity and sensitivity, making it possible to detect and quantify trace-level impurities. nih.gov

Table 1: Illustrative LC-MS Parameters for Analysis of Pyridine Derivatives

| Parameter | Typical Setting | Purpose |

|---|---|---|

| Chromatography System | High-Performance Liquid Chromatography (HPLC) | Separates components of the mixture. |

| Column | Reversed-phase C18 (e.g., 50 mm x 4.6 mm, 3 µm) nih.gov | Stationary phase for separation based on hydrophobicity. |

| Mobile Phase | A: 10 mM Ammonium Acetate (B1210297) in WaterB: Acetonitrile nih.gov | Eluent system to move the sample through the column. |

| Elution Mode | Gradient or Isocratic nih.govhelixchrom.com | Controls the separation resolution. |

| Flow Rate | 0.5 - 1.0 mL/min nih.gov | Affects retention time and peak shape. |

| Ionization Source | Electrospray Ionization (ESI), Positive Mode | Generates ions from the sample molecules for MS analysis. |

| Mass Analyzer | Quadrupole, Time-of-Flight (TOF), Ion Trap nih.gov | Separates ions based on their mass-to-charge ratio. |

| Detection Mode | Full Scan or Selected Ion Monitoring (SIM) | Provides mass spectrum or monitors for specific ions. |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique used to identify the functional groups present in a molecule. It works on the principle that molecules absorb infrared radiation at specific frequencies that correspond to the vibrational modes of their bonds. The resulting IR spectrum is a unique molecular fingerprint that provides valuable structural information.

The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its distinct structural features. The aromatic pyridine ring gives rise to several specific vibrations. C-H stretching vibrations from the aromatic ring typically appear above 3000 cm⁻¹. The C=C and C=N stretching vibrations within the pyridine ring are expected in the 1600-1400 cm⁻¹ region. nist.govchemicalbook.com

The methyl (CH₃) groups attached to the ring will show characteristic C-H stretching vibrations in the 2950-2850 cm⁻¹ range and C-H bending (deformation) vibrations around 1460 cm⁻¹ and 1375 cm⁻¹. docbrown.info The chloromethyl (-CH₂Cl) group introduces additional key signals. The C-H stretching of the methylene (B1212753) (CH₂) group will also be in the 2950-2850 cm⁻¹ range, while the C-Cl stretching vibration is typically observed in the fingerprint region, usually between 800 and 600 cm⁻¹.

Table 2: Predicted Characteristic IR Absorption Bands for this compound

| Wavenumber Range (cm⁻¹) | Bond Vibration | Functional Group |

|---|---|---|

| 3100 - 3000 | C-H Stretch | Aromatic (Pyridine Ring) |

| 2980 - 2870 | C-H Stretch | Methyl (CH₃) & Methylene (CH₂) |

| 1600 - 1550 | C=N Stretch | Pyridine Ring |

| 1500 - 1400 | C=C Stretch | Aromatic (Pyridine Ring) |

| 1470 - 1430 | C-H Bend (Asymmetric) | Methyl (CH₃) / Methylene (CH₂) |

| 1385 - 1365 | C-H Bend (Symmetric) | Methyl (CH₃) |

Chromatographic Techniques for Purity Assessment and Isolation

Chromatography is an indispensable tool in synthetic chemistry for both assessing the purity of a compound and for its isolation from reaction mixtures. Various chromatographic techniques are applied, each with specific advantages.

High-Performance Liquid Chromatography (HPLC) is the cornerstone for determining the purity of pharmaceutical intermediates and active ingredients. researchgate.net For this compound, a reversed-phase HPLC (RP-HPLC) method is typically developed and validated to ensure its reliability for quantitative analysis. researchgate.net

Method development involves optimizing several parameters to achieve good separation between the main compound and any potential impurities. This includes selecting an appropriate stationary phase (e.g., a C18 or C8 column), a mobile phase system (commonly a mixture of water or buffer with acetonitrile or methanol), and a suitable detector, such as a UV-Vis detector set at a wavelength where the pyridine ring exhibits strong absorbance. nih.govgoogle.com

Once developed, the method must be validated according to guidelines from the International Conference on Harmonization (ICH) to demonstrate its suitability for its intended purpose. nih.gov Validation confirms the method's linearity, precision, accuracy, specificity, and robustness. The limit of detection (LOD) and limit of quantitation (LOQ) are also established to define the sensitivity of the method for trace impurities. nih.gov Such validated methods are crucial for quality control in manufacturing processes. google.comgoogle.com

Table 3: Example of a Validated RP-HPLC Method for a Pyridine Derivative

| Parameter | Specification | Description |

|---|---|---|

| Instrument | Agilent HPLC System or equivalent researchgate.net | Standard HPLC setup. |

| Column | C18, 250 mm x 4.6 mm, 5 µm particle size | Provides good retention and separation for non-polar to moderately polar compounds. |

| Mobile Phase | Acetonitrile : Water (e.g., 60:40 v/v) nih.gov | Isocratic mobile phase for consistent elution. |

| Flow Rate | 1.0 mL/min nih.gov | Ensures optimal separation efficiency and reasonable run time. |

| Detection | UV at 275 nm | Wavelength for detecting the pyridine chromophore. |

| Injection Volume | 10 µL | Standard volume for analysis. |

| Column Temperature | 25 °C | Maintained for reproducible retention times. |

| Validation Parameters | Linearity (r² > 0.99), Accuracy (98-102% recovery), Precision (%RSD < 2%) | Confirms the method is reliable and fit for purpose. |

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique used extensively to monitor the progress of chemical reactions. researchgate.net In the synthesis of this compound, TLC allows a chemist to quickly assess the consumption of the starting material and the formation of the desired product.

A small aliquot of the reaction mixture is spotted onto a TLC plate (e.g., silica (B1680970) gel on aluminum backing). The plate is then placed in a chamber containing a suitable solvent system (mobile phase), which travels up the plate by capillary action. The separation is based on the differential partitioning of the components between the stationary phase (silica gel) and the mobile phase.

By comparing the spots from the reaction mixture to spots of the starting materials, a chemist can track the reaction's progress. The product, this compound, will have a specific retention factor (Rf) value, which is different from that of the reactants. The disappearance of the reactant spot and the appearance of a new product spot indicate that the reaction is proceeding. Visualization is typically achieved under UV light, which reveals the aromatic pyridine rings as dark spots.

Table 4: Hypothetical TLC System for Monitoring Synthesis

| Compound | Mobile Phase System | Stationary Phase | Expected Rf Value | Visualization |

|---|---|---|---|---|

| Starting Material (e.g., a hydroxymethylpyridine) | Ethyl Acetate : Hexane (B92381) (1:1) | Silica Gel 60 F₂₅₄ | ~0.2 | UV light (254 nm) |

| This compound (Product) | Ethyl Acetate : Hexane (1:1) | Silica Gel 60 F₂₅₄ | ~0.5 | UV light (254 nm) |

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for the analysis of volatile and semi-volatile compounds. Pyridine and its derivatives are well-suited for GC-MS analysis. cdc.govwikipedia.org The technique is used for confirming the identity of the synthesized compound and for identifying and quantifying volatile impurities that may not be easily detected by HPLC.

In GC-MS, the sample is vaporized and separated based on its boiling point and interaction with the stationary phase in a long capillary column. mdpi.com As each component elutes from the column, it enters the mass spectrometer, where it is ionized (typically by electron ionization, EI). EI is a high-energy technique that causes extensive fragmentation of the molecule. The resulting fragmentation pattern is highly reproducible and serves as a chemical fingerprint, allowing for confident identification by comparison with spectral libraries like the NIST database. nist.govmdpi.com

For this compound, GC-MS can confirm the molecular weight from the molecular ion peak and provide structural confirmation from the characteristic fragmentation pattern, which would likely involve the loss of a chlorine atom or the chloromethyl group.

Table 5: Typical GC-MS Operating Parameters

| Parameter | Typical Setting | Function |

|---|---|---|

| GC Column | Capillary column (e.g., HP-5MS, 30 m x 0.25 mm) | Separates volatile compounds. |

| Carrier Gas | Helium, constant flow (e.g., 1 mL/min) researchgate.net | Transports the sample through the column. |

| Inlet Temperature | 250 °C | Ensures rapid vaporization of the sample. |

| Oven Program | Start at 50°C, ramp to 280°C at 10°C/min | Separates components based on boiling points. |

| MS Ionization | Electron Ionization (EI) at 70 eV mdpi.com | Fragments the molecule to create a characteristic mass spectrum. |

| Mass Analyzer | Quadrupole | Scans a mass range (e.g., 40-400 amu). |

| Detector | Electron Multiplier | Detects the ions. |

Elemental Analysis for Empirical Formula Determination

Elemental analysis is a fundamental analytical technique that provides the mass percentages of the elements (typically carbon, hydrogen, nitrogen, and sulfur) in a compound. For halogen-containing compounds like this compound, the percentage of chlorine is also determined. This data is used to determine the empirical formula of a newly synthesized compound, which can then be compared with the molecular formula to confirm its elemental composition.

The analysis is performed using an elemental analyzer, where a small, precisely weighed sample is combusted in a stream of pure oxygen. The combustion products (CO₂, H₂O, N₂, and HCl for a C, H, N, Cl-containing compound) are separated and quantified by various detection methods.

The theoretical elemental composition of this compound (C₈H₁₀ClN) is calculated from its molecular formula and the atomic weights of its constituent elements. The experimental results from the elemental analysis should match the theoretical values within a narrow margin of error (typically ±0.4%), providing strong evidence for the compound's identity and purity.

Table 6: Elemental Analysis Data for this compound (C₈H₁₀ClN)

| Element | Atomic Weight ( g/mol ) | Number of Atoms | Total Mass per Element | Theoretical % | Example Experimental % |

|---|---|---|---|---|---|

| Carbon (C) | 12.011 | 8 | 96.088 | 61.76% | 61.68% |

| Hydrogen (H) | 1.008 | 10 | 10.080 | 6.48% | 6.51% |

| Chlorine (Cl) | 35.453 | 1 | 35.453 | 22.79% | 22.71% |

| Nitrogen (N) | 14.007 | 1 | 14.007 | 8.99% | 9.05% |

| Total | - | - | 155.628 | 100.00% | - |

X-ray Diffraction (XRD) for Crystalline Structure Determination

No crystallographic data, including unit cell dimensions, space group, or atomic coordinates, for this compound or its hydrochloride salt could be located. This information is essential for the definitive determination of its three-dimensional crystalline structure.

Thermal Analysis Techniques (TGA) for Decomposition Behavior

There is no available information on the thermogravimetric analysis of this compound. Such an analysis would provide crucial data on its thermal stability and decomposition profile, identifying temperatures at which significant mass loss occurs.

Microscopic Techniques (SEM) for Morphology Characterization

No studies utilizing scanning electron microscopy to characterize the surface topography and morphology of this compound particles were found. This type of analysis would offer insights into the compound's particle size, shape, and surface texture.

Due to the absence of specific research on the analytical and spectroscopic properties of this compound, a detailed article with data tables on its XRD, TGA, and SEM characterization cannot be provided.

Theoretical and Computational Chemistry Studies of 2 Chloromethyl 4,5 Dimethylpyridine

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to exploring the electronic structure of 2-(chloromethyl)-4,5-dimethylpyridine. mdpi.com These calculations provide a detailed picture of electron distribution and orbital energies.

The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity of a molecule. ripublication.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a significant indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. ripublication.comresearchgate.net

For this compound, the HOMO is expected to be localized primarily on the electron-rich pyridine (B92270) ring and the methyl groups, which act as electron-donating groups. Conversely, the LUMO is likely centered around the electron-withdrawing chloromethyl group and the nitrogen atom of the pyridine ring. The calculated energy gap helps in predicting how the molecule will interact with other chemical species.

Table 1: Calculated Frontier Orbital Energies and Reactivity Descriptors for this compound

| Parameter | Value (eV) | Description |

| EHOMO | -8.54 | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | -1.23 | Energy of the Lowest Unoccupied Molecular Orbital |

| Energy Gap (ΔE) | 7.31 | Indicates chemical stability and reactivity |

| Ionization Potential (I) | 8.54 | The minimum energy required to remove an electron |

| Electron Affinity (A) | 1.23 | The energy released when an electron is added |

| Global Hardness (η) | 3.655 | Resistance to change in electron distribution |

| Chemical Potential (μ) | -4.885 | The escaping tendency of electrons from a system |

| Electrophilicity Index (ω) | 3.27 | A measure of the electrophilic power of a molecule |

Note: The values presented are hypothetical and illustrative of typical results from DFT calculations.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. libretexts.orgproteopedia.org The MEP map displays different colors on the molecular surface, representing the electrostatic potential. researchgate.net Red regions indicate areas of negative potential, which are susceptible to electrophilic attack, while blue regions denote positive potential, indicating sites for nucleophilic attack. Green areas represent neutral potential. researchgate.netscispace.com

In the MEP map of this compound, the most negative potential (red) would be concentrated around the nitrogen atom of the pyridine ring due to its high electronegativity. The area around the chlorine atom would also exhibit a negative potential. Regions of positive potential (blue) would likely be found around the hydrogen atoms of the methyl and chloromethyl groups. This mapping provides a visual guide to the molecule's reactivity and intermolecular interaction sites.

Reaction Pathway Modeling and Transition State Analysis

Computational methods can be used to model chemical reaction pathways, identifying the transition states and intermediates involved. This analysis is crucial for understanding reaction mechanisms and predicting reaction rates. By calculating the potential energy surface, chemists can determine the most favorable reaction pathways. For this compound, a common reaction would be nucleophilic substitution at the chloromethyl group.

Transition state analysis involves locating the saddle point on the potential energy surface corresponding to the highest energy barrier along the reaction coordinate. The structure and energy of the transition state provide critical information about the reaction's feasibility and kinetics.

Table 2: Hypothetical Energy Profile for a Nucleophilic Substitution Reaction of this compound

| Species | Relative Energy (kcal/mol) |

| Reactants (this compound + Nucleophile) | 0.0 |

| Transition State | +25.4 |

| Intermediate | +5.2 |

| Products | -10.8 |

Note: The values are for illustrative purposes.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time, including their conformational flexibility and intermolecular interactions. mdpi.comrsc.orgreadthedocs.io By simulating the motion of atoms and molecules, MD can reveal the preferred conformations of this compound and how it interacts with solvent molecules or other reactants. mdpi.com

Conformational analysis of the chloromethyl group relative to the pyridine ring is important, as different conformers may exhibit different reactivities. MD simulations can explore the potential energy landscape to identify stable conformers and the energy barriers between them. Furthermore, these simulations can model how the molecule interacts with its environment, which is crucial for understanding its behavior in solution.

Prediction of Spectroscopic Parameters

Quantum chemical calculations can accurately predict various spectroscopic parameters, which can be compared with experimental data to confirm the molecular structure. ijcrt.orgnih.gov

Infrared (IR) and Raman Spectroscopy: Calculations can predict the vibrational frequencies and intensities of the molecule. For this compound, characteristic vibrational modes would include C-H stretching of the methyl groups, C=C and C=N stretching of the pyridine ring, and the C-Cl stretching of the chloromethyl group.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Chemical shifts (¹H and ¹³C) can be calculated and are highly sensitive to the electronic environment of the nuclei. These predictions are valuable for assigning experimental NMR spectra.

Table 3: Predicted vs. Experimental Spectroscopic Data (Hypothetical)

| Spectroscopic Data | Predicted Value | Experimental Value |

| C-Cl Stretch (IR, cm⁻¹) | 725 | 730 |

| Pyridine Ring Stretch (IR, cm⁻¹) | 1590 | 1595 |

| ¹H NMR (CH₂Cl, ppm) | 4.65 | 4.62 |

| ¹³C NMR (CH₂Cl, ppm) | 45.8 | 46.1 |

Note: These are representative values to illustrate the typical agreement between calculated and experimental data.

Application of Chemoinformatics for Structure-Reactivity Relationships

Chemoinformatics involves the use of computational methods to analyze chemical data, enabling the development of structure-activity and structure-reactivity relationships (QSAR/QSRR). mdpi.commdpi.com By studying a series of related pyridine derivatives, including this compound, chemoinformatics models can be built to predict their reactivity or biological activity based on calculated molecular descriptors. nih.gov

These descriptors can include electronic properties (like HOMO-LUMO energies), steric properties (molecular volume), and hydrophobic properties (logP). A QSRR model could, for example, correlate the rate of a nucleophilic substitution reaction with specific molecular descriptors for a range of substituted pyridines.

Emerging Research Directions and Future Prospects for 2 Chloromethyl 4,5 Dimethylpyridine Chemistry

Development of Novel and More Efficient Synthetic Pathways

Current research into pyridine (B92270) derivatives focuses on improving efficiency and reducing environmental impact. For 2-(chloromethyl)-4,5-dimethylpyridine, a primary synthetic route would likely involve the chlorination of a precursor such as 2,4,5-trimethylpyridine (B74028) or 2-hydroxymethyl-4,5-dimethylpyridine.

Future research could explore novel pathways to enhance yield, purity, and safety. Potential areas of development include:

Direct C-H Activation: Advanced catalytic systems could enable the direct chloromethylation of 4,5-dimethylpyridine, bypassing the need for a pre-functionalized methyl group at the 2-position. This would improve atom economy and shorten the synthetic sequence.

Photocatalysis: Visible-light photocatalysis offers a green alternative to traditional chlorination methods, which often require harsh reagents. This approach could provide higher selectivity and operate under milder reaction conditions.

Enzymatic Synthesis: Biocatalysis represents a frontier in sustainable chemistry. The development of specific enzymes could allow for the highly selective synthesis of the target compound from simple precursors, operating in aqueous media and at ambient temperatures.

A comparison of potential synthetic precursors is outlined below:

| Precursor Compound | Potential Chlorination Reagent | Advantages | Challenges |

| 2,4,5-Trimethylpyridine | N-Chlorosuccinimide (NCS) | Readily available starting material. | Potential for over-chlorination or reaction at other methyl groups, requiring precise control. |

| 2-Hydroxymethyl-4,5-dimethylpyridine | Thionyl chloride (SOCl₂) | High reactivity of the hydroxyl group. | Thionyl chloride is corrosive and produces HCl and SO₂ as byproducts. rasayanjournal.co.in |

| 2-Hydroxymethyl-4,5-dimethylpyridine | Triphosgene (B27547) | Milder conditions compared to SOCl₂. | Triphosgene is highly toxic and requires careful handling. google.com |

Exploration of Unconventional Reactivity Modes

The chloromethyl group is a classic electrophilic handle, primarily used for nucleophilic substitution reactions. Future research could investigate less common reactivity patterns to unlock new synthetic possibilities.

Radical-Mediated Reactions: Under photolytic or radical-initiating conditions, the C-Cl bond could undergo homolytic cleavage. The resulting pyridyl-methyl radical could participate in novel carbon-carbon or carbon-heteroatom bond-forming reactions, such as Giese additions or atom transfer radical polymerization (ATRP).

Transition Metal Catalysis: The compound could serve as a substrate in cross-coupling reactions. For example, Kumada or Negishi couplings could be explored to form a new C-C bond at the methylene (B1212753) position, creating more complex pyridine derivatives.

Single-Electron Transfer (SET): Photoredox catalysis could induce SET to or from the pyridine ring, modulating its reactivity and allowing for transformations not achievable under standard thermal conditions.

Expanding the Scope of Derivatization for New Chemical Entities

The primary utility of this compound is as a building block. Its chloromethyl group readily reacts with a wide range of nucleophiles to create diverse derivatives. While its methoxylated analog is famously used to synthesize anti-ulcer drugs, cionpharma.com this compound could be a scaffold for new chemical entities in other therapeutic areas.

Key derivatization reactions for future exploration include:

| Nucleophile | Resulting Functional Group | Potential Application Area |

| Thiols (R-SH) | Thioether | Agrochemicals, Materials Science |

| Amines (R₂NH) | Amine | Pharmaceuticals, Ligand Synthesis |

| Phenols (Ar-OH) | Aryl Ether | Herbicides, Bioactive Molecules |

| Carboxylates (R-COO⁻) | Ester | Prodrugs, Fine Chemicals |

| Azides (N₃⁻) | Azide (B81097) | Click Chemistry, Bio-conjugation |

Systematic derivatization and screening of the resulting compound libraries could identify new leads for agrochemicals, materials science, and pharmaceuticals.

Integration with Flow Chemistry and Automated Synthesis Platforms

Flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, better temperature control, improved reproducibility, and ease of scalability. mdpi.commdpi.com The synthesis and derivatization of this compound are well-suited for this technology.

Automated Synthesis: An automated flow platform could integrate the synthesis of the compound with subsequent derivatization steps. Reagents could be pumped from stock solutions and mixed in microreactors, allowing for the rapid generation of a library of analogs with minimal manual intervention. Research on related compounds like 2-chloro-5-(chloromethyl)pyridine (B46043) has already demonstrated the efficiency of flow reactors. researchgate.net

Hazardous Reagent Handling: Reactions involving hazardous reagents, such as thionyl chloride or triphosgene, are significantly safer in a closed-loop flow system, minimizing operator exposure.

Process Optimization: Flow platforms allow for rapid screening of reaction parameters (e.g., temperature, residence time, stoichiometry) using small amounts of material, accelerating the development of optimized synthetic protocols.

Design of Targeted Molecular Probes and Ligands

Pyridine rings are common structural motifs in ligands for metal catalysts and molecular probes for biological systems due to the coordinating ability of the nitrogen atom. The specific substitution pattern of this compound offers a unique scaffold for designing specialized molecules.

Bifunctional Ligands: The compound can be derivatized to create bifunctional or "pincer" ligands. For instance, reaction with a phosphine-containing amine could yield a P,N-ligand. The electronic properties of such ligands would be tuned by the methyl groups on the pyridine ring, potentially leading to novel catalysts for organic transformations.

Molecular Probes: The scaffold could be incorporated into fluorescent probes. The pyridine nitrogen could act as a coordination site for a specific ion (e.g., Zn²⁺, Cu²⁺), while the rest of the molecule is attached to a fluorophore. Binding of the target ion would modulate the electronic properties of the system, resulting in a change in fluorescence.

Sustainable and Environmentally Conscious Chemical Processes

Modern chemical synthesis places a strong emphasis on "green" principles to minimize environmental impact. Future research on this compound should prioritize sustainability.

Use of Greener Solvents: Replacing hazardous chlorinated solvents like dichloromethane (B109758) with more benign alternatives (e.g., 2-methyl-THF, cyclopentyl methyl ether) in synthesis and purification steps is a key goal.

Catalytic Routes: Shifting from stoichiometric reagents (e.g., SOCl₂) to catalytic methods for chlorination would reduce waste generation.

Atom Economy: Designing synthetic pathways that maximize the incorporation of atoms from the starting materials into the final product is fundamental. Direct C-H activation approaches are particularly promising in this regard.

Waste Reduction: A recent study on a related methoxy- derivative focused on a "greener chemistry approach" by avoiding the use of acetic anhydride (B1165640) and performing multiple steps in one pot to reduce solvent use and waste. rasayanjournal.co.in Similar principles could be applied to the synthesis of the target compound.

Q & A

Q. What are the established synthetic routes for 2-(Chloromethyl)-4,5-dimethylpyridine, and how is the product characterized?

- Methodological Answer : A five-step synthesis starting from 2,3,5-trimethylpyridine involves:

- N-Oxidation : Formation of the pyridine N-oxide.

- Nitration : Introduction of a nitro group under controlled conditions.

- Nucleophilic substitution : Replacement of nitro groups with methoxy or hydroxyl groups.

- Alcoholation : Conversion to an alcohol intermediate.

- Chloromethylation : Final introduction of the chloromethyl group using reagents like SOCl₂ or PCl₃.

Characterization employs ¹H NMR for structural confirmation, FT-IR for functional group analysis, and HPLC for purity assessment (>99%) .

Q. What safety precautions are critical when handling this compound in the lab?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Gloves, goggles, and lab coats to prevent skin/eye contact.

- Ventilation : Use fume hoods to avoid inhalation of volatile intermediates.

- Waste Disposal : Segregate halogenated waste for specialized treatment.

- Emergency Protocols : Immediate rinsing for spills (P303+P361+P353) and antidote availability (e.g., activated charcoal for ingestion) .

Advanced Research Questions

Q. How can the chloromethylation step be optimized to enhance yield and purity?

- Methodological Answer :

- Reaction Conditions : Optimize temperature (e.g., 0–5°C for exothermic steps) and stoichiometry (1.2–1.5 equivalents of chlorinating agents).

- Catalysis : Explore Lewis acids (e.g., ZnCl₂) to accelerate kinetics.

- Purification : Use column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water) to isolate high-purity product .

Q. What analytical strategies are effective for detecting trace impurities of this compound in pharmaceutical intermediates?

- Methodological Answer :

- HPLC-UV : Utilize a C18 column with acetonitrile/water mobile phase (detection at 254 nm).

- LC-MS : Confirm molecular ions ([M+H]⁺ at m/z 172.06) and fragment patterns.

- Comparative Analysis : Cross-reference with certified reference standards (e.g., omeprazole impurity databases) .

Q. How can computational chemistry predict the reactivity of this compound in nucleophilic substitutions?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate transition-state energies for SN2 mechanisms.

- Molecular Docking : Simulate interactions with biological targets (e.g., enzyme active sites) to prioritize analogs.

- Solvent Modeling : Predict solvation effects using COSMO-RS to optimize reaction media .

Q. How do researchers resolve contradictions in reported reaction yields for chloromethylation?

- Methodological Answer :

- Design of Experiments (DoE) : Systematically vary parameters (temperature, catalyst loading) to identify optimal conditions.

- Kinetic Studies : Monitor reaction progress via in-situ FT-IR or GC-MS to pinpoint side reactions.

- Reproducibility Checks : Validate protocols across independent labs to account for equipment variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.